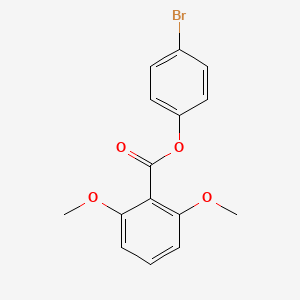
4-bromophenyl 2,6-dimethoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromophenyl 2,6-dimethoxybenzoate, also known as BDMP, is a chemical compound that has gained attention in the scientific research community due to its potential applications in the field of medicinal chemistry. BDMP belongs to the class of benzodioxole derivatives, which have been found to exhibit a wide range of biological activities.
Applications De Recherche Scientifique
4-bromophenyl 2,6-dimethoxybenzoate has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties. Its anti-inflammatory properties have been attributed to its ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. 4-bromophenyl 2,6-dimethoxybenzoate has also been found to exhibit anti-cancer activity by inducing apoptosis in cancer cells and inhibiting the growth of tumors in animal models. Additionally, 4-bromophenyl 2,6-dimethoxybenzoate has shown promising anti-bacterial activity against a range of bacterial strains, including MRSA.
Mécanisme D'action
The exact mechanism of action of 4-bromophenyl 2,6-dimethoxybenzoate is not fully understood, but it is believed to involve the inhibition of specific enzymes and receptors in the body. For example, 4-bromophenyl 2,6-dimethoxybenzoate has been found to inhibit the activity of COX-2, an enzyme involved in the production of pro-inflammatory prostaglandins. 4-bromophenyl 2,6-dimethoxybenzoate has also been found to bind to the estrogen receptor and inhibit its activity, which may contribute to its anti-cancer effects.
Biochemical and Physiological Effects
4-bromophenyl 2,6-dimethoxybenzoate has been found to have a range of biochemical and physiological effects in the body. For example, it has been found to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the development of inflammatory diseases such as rheumatoid arthritis. 4-bromophenyl 2,6-dimethoxybenzoate has also been found to induce apoptosis in cancer cells, which may contribute to its anti-cancer effects. Additionally, 4-bromophenyl 2,6-dimethoxybenzoate has been found to inhibit the growth of bacterial strains such as MRSA, which could make it a valuable tool in the fight against antibiotic-resistant bacteria.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-bromophenyl 2,6-dimethoxybenzoate in lab experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound. Additionally, 4-bromophenyl 2,6-dimethoxybenzoate has been found to exhibit a range of biological activities, which makes it a valuable tool for studying various disease processes. However, one limitation of using 4-bromophenyl 2,6-dimethoxybenzoate in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on 4-bromophenyl 2,6-dimethoxybenzoate. One potential area of research is the development of 4-bromophenyl 2,6-dimethoxybenzoate-based drugs for the treatment of inflammatory diseases such as rheumatoid arthritis. Another potential area of research is the development of 4-bromophenyl 2,6-dimethoxybenzoate-based drugs for the treatment of cancer. Additionally, further research is needed to fully understand the mechanism of action of 4-bromophenyl 2,6-dimethoxybenzoate and to identify potential side effects of the compound.
Méthodes De Synthèse
4-bromophenyl 2,6-dimethoxybenzoate can be synthesized through a multistep process that involves the reaction of 4-bromophenol with 2,6-dimethoxybenzoic acid in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then purified through recrystallization to obtain 4-bromophenyl 2,6-dimethoxybenzoate in its pure form. The overall yield of this synthesis method is around 50%.
Propriétés
IUPAC Name |
(4-bromophenyl) 2,6-dimethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO4/c1-18-12-4-3-5-13(19-2)14(12)15(17)20-11-8-6-10(16)7-9-11/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGIKUVZIEBAILG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)OC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromophenyl) 2,6-dimethoxybenzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(cyanomethyl)phenyl]-4-(4-morpholinylmethyl)benzamide](/img/structure/B5761616.png)
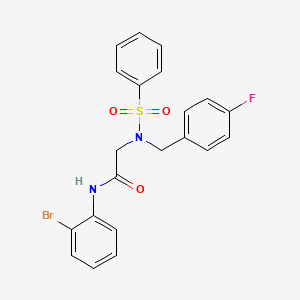
![N-cyclohexyl-N'-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]urea](/img/structure/B5761635.png)
![2-{2-[1-(4-bromophenyl)ethylidene]hydrazino}-6,6-dimethyl-3-phenyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5761648.png)
![ethyl 5-amino-3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B5761659.png)
![2,2-dimethyl-5-{[(methylamino)carbonyl]-NNO-azoxy}-5-nitro-1,3-dioxane](/img/structure/B5761660.png)
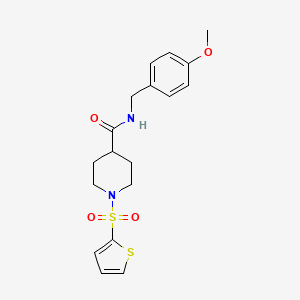
![6-ethyl-7-[(2-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5761677.png)
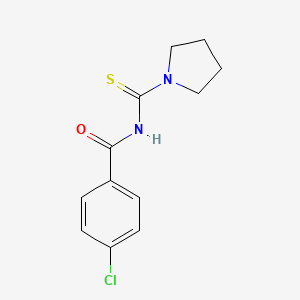

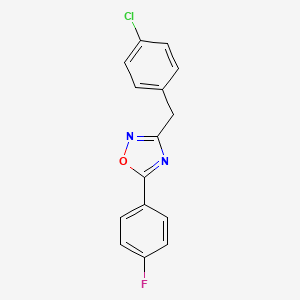
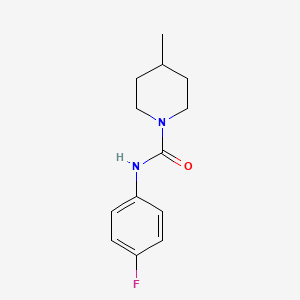
![3-chloro-4,6-dimethyl-7,8,9,10-tetrahydro-2H-pyrano[2,3-f]quinolin-2-one](/img/structure/B5761723.png)
![N-ethyl-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B5761741.png)